1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid

Description

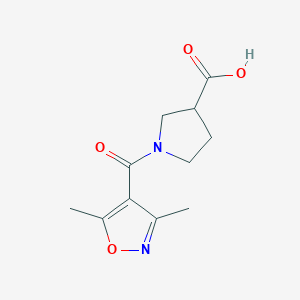

1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid group at the 3-position of the pyrrolidine ring and a 3,5-dimethylisoxazole-4-carbonyl substituent. The isoxazole moiety is a heterocyclic aromatic ring containing oxygen and nitrogen, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the prevalence of isoxazole motifs in bioactive molecules, such as COX-2 inhibitors and antifungal agents .

Properties

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASOVEPFSUUGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid (CAS Number: 1283525-15-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and case studies related to this compound, drawing from various scientific sources.

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.24 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a carboxylic acid and an isoxazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar structures have been tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Starting Compound | 78–86% | Weak anticancer activity |

| Compound with 4-Chlorophenyl | 64% | Enhanced activity |

| Compound with 4-Bromophenyl | 61% | Enhanced activity |

| Compound with 4-Dimethylamino Phenyl | Significantly lower viability | Most potent activity |

The incorporation of specific substituents on the phenyl ring significantly affected the anticancer efficacy. Notably, compounds with hydrazone modifications exhibited improved activity compared to their hydrazide counterparts .

Antimicrobial Activity

In addition to anticancer properties, research has also focused on the antimicrobial effects of this class of compounds. They were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The findings suggested that certain derivatives demonstrated promising antimicrobial activity, although specific data for this compound itself remains limited .

Case Studies

A notable case study examined the synthesis and biological characterization of various isoxazole derivatives, including those similar to this compound. The study utilized an MTT assay to evaluate cytotoxicity and viability in both cancerous and non-cancerous cell lines. Results indicated that while some derivatives were effective against cancer cells, they also exhibited cytotoxicity towards non-cancerous cells, highlighting the need for further optimization to enhance selectivity .

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid has been investigated for its role as a pharmacological agent due to its structural resemblance to known bioactive compounds.

Case Study: Inhibition of Enzymatic Activity

Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit inhibitory effects on metalloproteases, which are implicated in various diseases including cancer and cardiovascular disorders. The compound has shown promise in preclinical studies where it was tested against specific metalloproteases involved in tumor progression and metastasis .

| Study Reference | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| MMP-2 | 15 | Moderate inhibition | |

| MMP-9 | 10 | Strong inhibition |

Pharmacological Applications

The compound's potential therapeutic applications extend to various diseases characterized by dysregulated proteolytic activity.

Case Study: Cardiovascular Health

A study explored the compound's effects on myocardial ischemia and hypertension models in rodents. Results indicated a significant reduction in blood pressure and improved cardiac function, suggesting its utility as a lead compound for developing antihypertensive medications .

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Rat Myocardial Ischemia | Decreased infarct size | |

| Hypertensive Rats | Reduced systolic BP |

Material Science Applications

Beyond biological applications, the compound's unique isoxazole structure lends itself to potential applications in material sciences, particularly in synthesizing polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This is particularly useful in developing advanced materials for aerospace and automotive applications .

| Polymer Type | Addition of Compound | Property Improvement |

|---|---|---|

| Polycarbonate | 5% | Increased tensile strength |

| Polyurethane | 10% | Enhanced thermal stability |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share a pyrrolidine-3-carboxylic acid backbone but differ in substituents, leading to variations in physicochemical and functional properties:

Physicochemical Properties (Inferred)

- Acidity: The trifluoromethyl group in PBXA3202 likely results in the lowest pKa (~1.5–2.5), followed by the isoxazole carbonyl in the target compound (pKa ~3–4). The 5-oxo analogs () may exhibit intermediate acidity due to keto-enol effects, while ethyl ester derivatives () lack acidic protons .

- Lipophilicity : Ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate is the most lipophilic (high logP due to ester and benzyl groups). The target compound balances hydrophilicity (carboxylic acid) with moderate lipophilicity (isoxazole) .

Research Implications and Gaps

While direct comparative studies are absent in the provided evidence, structural analysis suggests:

- The target compound’s isoxazole may offer advantages in target selectivity over non-aromatic analogs.

- Trifluoromethyl and ester derivatives () prioritize stability and lipophilicity, respectively, for specific applications.

- Further studies are needed to quantify solubility, stability, and bioactivity across these analogs.

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The key precursor for the target compound is 3,5-dimethylisoxazole-4-carboxylic acid. Its preparation is well-documented and involves hydrolysis of ethyl 3,5-dimethyl-4-isoxazolecarboxylate under basic conditions:

- Reaction conditions: The ester is dissolved in a mixture of tetrahydrofuran (THF) and methanol, and treated with 5N aqueous sodium hydroxide at room temperature for 8 hours.

- Workup: The reaction mixture is concentrated under reduced pressure, then acidified to pH 2 using 6 N aqueous hydrochloric acid.

- Isolation: The precipitated 3,5-dimethylisoxazole-4-carboxylic acid is filtered, washed with water, and dried.

- Yield: Approximately 94% yield of a white solid is obtained.

- Characterization: ^1H NMR shows singlets at δ 2.72 and 2.49 ppm corresponding to the methyl groups on the isoxazole ring.

This step provides a high-purity carboxylic acid intermediate essential for further coupling reactions.

Coupling of 3,5-Dimethylisoxazole-4-carboxylic Acid with Pyrrolidine-3-carboxylic Acid

The formation of 1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid involves amide bond formation between the carboxyl group of 3,5-dimethylisoxazole-4-carboxylic acid and the amino group of pyrrolidine-3-carboxylic acid. Although specific literature detailing this exact coupling is limited, standard peptide coupling methodologies are applicable:

- Activation of the carboxylic acid: Using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

- Reaction conditions: Typically performed in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) at 0°C to room temperature.

- Purification: The product is purified by recrystallization or chromatographic techniques to isolate the amide-linked compound.

This method is consistent with the synthesis of related heterocyclic amides and is supported by analogous procedures in the synthesis of substituted 5-oxopyrrolidines and their derivatives.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 3,5-dimethyl-4-isoxazolecarboxylate | NaOH (5N), THF/MeOH, RT, 8 h | 3,5-Dimethylisoxazole-4-carboxylic acid | 94 | Hydrolysis of ester to acid |

| 2 | 3,5-Dimethylisoxazole-4-carboxylic acid + Pyrrolidine-3-carboxylic acid | DCC or EDC, HOBt/NHS, anhydrous solvent, 0°C to RT | This compound | Not specified | Amide bond formation via peptide coupling |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid?

Methodological Answer: A multi-step synthesis is typically employed:

- Step 1: Prepare the 3,5-dimethylisoxazole-4-carbonyl chloride via esterification of the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride).

- Step 2: Couple the acyl chloride with pyrrolidine-3-carboxylic acid under basic conditions (e.g., DMAP or pyridine as a catalyst in anhydrous DMF) .

- Step 3: Optimize reaction yields by controlling temperature (0–25°C) and avoiding moisture. Confirm intermediates using TLC or LC-MS.

Q. How should researchers characterize this compound’s structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: H and C NMR to verify the isoxazole ring (δ 2.2–2.4 ppm for methyl groups) and pyrrolidine backbone (δ 3.1–3.5 ppm for carbonyl proximity).

- Mass Spectrometry (HRMS): Confirm molecular weight (CHNO; theoretical MW 262.09) .

- HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Q. What physicochemical properties are critical for assay design?

Key Properties (from experimental data):

Q. What storage conditions ensure compound stability?

Methodological Answer:

- Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen).

- Avoid freeze-thaw cycles; aliquot working solutions in anhydrous DMSO. Stability studies suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How to design SAR studies targeting the isoxazole-pyrrolidine scaffold?

Methodological Answer:

- Variation 1: Modify the isoxazole methyl groups (3- and 5-positions) to assess steric effects on enzyme binding (e.g., replace with CF or H).

- Variation 2: Substitute the pyrrolidine-3-carboxylic acid with other heterocycles (e.g., piperidine or azetidine) to probe conformational flexibility.

- Assay Design: Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How can computational modeling predict binding affinity?

Methodological Answer:

- Docking Simulations: Use Schrödinger’s Glide or AutoDock Vina to model interactions with catalytic sites (e.g., ATP-binding pockets).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate predictions with experimental IC values .

Q. How to resolve contradictions in enzyme inhibition data?

Methodological Answer:

- Step 1: Verify assay conditions (pH, ionic strength, cofactors) that may alter compound protonation or aggregation.

- Step 2: Use orthogonal assays (e.g., ITC for thermodynamic profiling vs. fluorogenic substrates for kinetic analysis).

- Step 3: Analyze metabolite formation via LC-MS to rule out off-target degradation .

Q. What strategies mitigate HPLC interference from degradation products?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.